Furan-2-yl 4-nitrobenzoate Furan-2-yl 4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 5454-64-8
VCID: VC17317672
InChI: InChI=1S/C11H7NO5/c13-11(17-10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H
SMILES:
Molecular Formula: C11H7NO5
Molecular Weight: 233.18 g/mol

Furan-2-yl 4-nitrobenzoate

CAS No.: 5454-64-8

Cat. No.: VC17317672

Molecular Formula: C11H7NO5

Molecular Weight: 233.18 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-yl 4-nitrobenzoate - 5454-64-8

Specification

CAS No. 5454-64-8
Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
IUPAC Name furan-2-yl 4-nitrobenzoate
Standard InChI InChI=1S/C11H7NO5/c13-11(17-10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H
Standard InChI Key WAMZEQZVDOMZFT-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Furan-2-yl 4-nitrobenzoate belongs to the class of nitroaromatic esters, featuring a para-nitrobenzoate group esterified to a furan-2-yl moiety. The IUPAC name, furan-2-yl 4-nitrobenzoate, reflects its two primary components: the 4-nitrobenzoic acid backbone and the furan-2-ol substituent. The compound’s canonical SMILES representation, C1=COC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-], underscores its planar aromatic system and ester linkage .

Molecular and Spectroscopic Data

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₇NO₅
Molecular Weight233.18 g/mol
CAS Registry Number5454-64-8
InChI KeyWAMZEQZVDOMZFT-UHFFFAOYSA-N
SolubilityLimited data; likely soluble in organic solvents (e.g., DMSO, chloroform)

Spectroscopic characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would typically reveal signals corresponding to the nitro group (∼1520 cm⁻¹ in IR), ester carbonyl (∼1720 cm⁻¹), and furan ring protons (δ 6.3–7.4 ppm in ¹H NMR).

Synthesis and Reaction Pathways

The synthesis of furan-2-yl 4-nitrobenzoate follows classic esterification protocols.

Esterification of 4-Nitrobenzoic Acid

The most common route involves the acid-catalyzed reaction between 4-nitrobenzoic acid and furan-2-ol. Sulfuric acid or p-toluenesulfonic acid (PTSA) typically facilitates protonation of the carboxylic acid, enabling nucleophilic attack by the furan-2-ol hydroxyl group.

Reaction Scheme:
4-Nitrobenzoic acid+Furan-2-olH+Furan-2-yl 4-nitrobenzoate+H2O\text{4-Nitrobenzoic acid} + \text{Furan-2-ol} \xrightarrow{\text{H}^+} \text{Furan-2-yl 4-nitrobenzoate} + \text{H}_2\text{O}

Key parameters include:

  • Temperature: 60–80°C to accelerate reaction kinetics.

  • Catalyst Loading: 5–10 mol% sulfuric acid.

  • Yield: ~50–70% after purification via silica gel chromatography.

Alternative Synthetic Strategies

Patent literature describes nitration and esterification methods for related compounds. For instance, WO2012152438A1 details nitration reactions using HNO₃/Ac₂O systems, though these methods prioritize nitrate esters over nitroaromatics . Adapting such protocols could involve protecting group strategies to prevent over-nitration of the furan ring.

Physicochemical and Structural Analysis

Crystallography and Conformational Studies

While X-ray crystallography data for furan-2-yl 4-nitrobenzoate are unavailable, analogous nitrobenzoates exhibit planar aromatic systems with dihedral angles <10° between the nitro and ester groups. The furan ring likely adopts a nearly coplanar orientation relative to the benzene ring to maximize conjugation.

Thermal Stability

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s nitro and ester groups make it a versatile precursor. For example:

  • Nitro Reduction: Catalytic hydrogenation could yield 4-aminobenzoate derivatives, precursors to local anesthetics (e.g., benzocaine).

  • Ester Hydrolysis: Produces 4-nitrobenzoic acid, a reagent in sunscreen formulations .

Agrochemical Development

Nitroaromatics are pivotal in herbicide and insecticide design. Furan-2-yl 4-nitrobenzoate’s lipophilicity may enhance soil persistence, though environmental toxicity studies are needed.

Future Research Directions

Critical gaps include:

  • Biological Profiling: Systematic antimicrobial and cytotoxicity assays.

  • Metabolic Studies: ADME (absorption, distribution, metabolism, excretion) profiling in model organisms.

  • Derivatization: Synthesis of halogenated or alkylated analogs to enhance bioactivity.

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